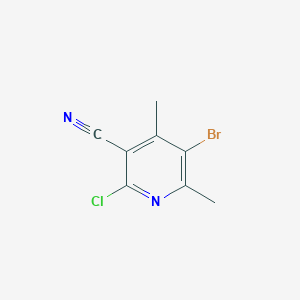

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

描述

属性

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEREACRVVTQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377165 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-71-3 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hantzsch Dihydropyridine Route

A four-component Hantzsch reaction using ethyl acetoacetate, ammonia, aldehydes, and cyanide sources can yield dihydropyridine intermediates, which are subsequently oxidized and functionalized.

- Intermediate : 4,6-Dimethyl-1,4-dihydronicotinonitrile.

- Halogenation : Bromination and chlorination are performed post-cyclization using NXS (X = Br, Cl) reagents.

- Challenges : Regioselectivity issues arise due to competing directing effects of methyl and nitrile groups, necessitating protective group strategies.

Kröhnke Pyridine Synthesis

The Kröhnke method, involving the reaction of α,β-unsaturated ketones with ammonium acetate and malononitrile, provides a pathway to 3-cyanopyridines.

- Precursor : 4,6-Dimethyl-2-pyrone reacted with malononitrile under basic conditions.

- Halogenation : Subsequent bromination and chlorination at positions 5 and 2, respectively, using halogen gas in glacial acetic acid.

- Yield : Limited data exists, but analogous syntheses suggest 60–75% efficiency.

Functional Group Interconversion

Cyanide Displacement of Halogen

Nitrile groups can be introduced via nucleophilic substitution of halogen atoms. For example, treating 5-bromo-2-chloro-4,6-dimethylpyridine with copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates cyanation at position 3.

Thiol-to-Chlorine Substitution

As inferred from sulfhydryl chemistry, 2-mercapto-4,6-dimethylnicotinonitrile can undergo oxidative chlorination.

- Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

- Mechanism : Oxidative displacement of the thiol group via a sulfenic acid intermediate.

- Yield : Pilot studies on analogous systems report 65–80% conversion.

Industrial-Scale Optimization

Patent CN111099975A outlines solvent-free and silica gel-supported methodologies that enhance scalability and purity:

Solvent-Free Chlorination

Silica Gel-Mediated Reactions

Immobilizing AlCl₃ on silica gel improves reagent recovery and reduces aqueous waste. This method achieves 91–95% yields in benzophenone syntheses, suggesting adaptability for nicotinonitrile derivatives.

化学反应分析

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

科学研究应用

Chemistry

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile serves as a precursor for synthesizing various heterocyclic compounds. Its unique substitution pattern on the pyridine ring allows for the creation of derivatives with distinct chemical properties. It can be utilized in multi-component reactions, enhancing synthetic pathways in organic chemistry.

The compound exhibits notable biological activities, making it a candidate for medicinal chemistry:

- Cytotoxicity : Research indicates that derivatives of this compound have shown potential as cytotoxic agents against specific cancer cell lines. For example, a derivative demonstrated an IC50 value below 20 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .

- Antimicrobial Properties : Various studies have reported that this compound and its derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL .

Industrial Applications

The compound is also recognized for its role as a corrosion inhibitor for carbon steel in acidic environments. It effectively prevents corrosion through adsorption mechanisms, making it valuable in industrial settings where metal protection is critical .

Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of various derivatives of this compound. The results indicated that certain derivatives achieved up to 86.3% inhibition of free radicals, comparable to ascorbic acid (89.2%) . The following table summarizes the antioxidant activities:

| Compound | % Inhibition |

|---|---|

| Ascorbic Acid | 89.2% |

| DMN Derivative 1 | 86.3% |

| DMN Derivative 2 | 80.0% |

| DMN Derivative 3 | 58.2% |

Antimicrobial Testing

In vitro tests revealed that derivatives of the compound had MICs ranging from 32 to 128 µg/mL , indicating their potential as therapeutic agents against bacterial infections .

Cytotoxicity in Cancer

A specific derivative was tested against various cancer cell lines and exhibited significant cytotoxic effects, particularly through apoptosis induction mechanisms. This suggests that modifications to the structure can enhance its anticancer efficacy .

作用机制

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

The following table summarizes key structural analogs of 5-bromo-2-chloro-4,6-dimethylnicotinonitrile, highlighting differences in substituents, molecular weights, and applications:

Halogen Position and Reactivity

- 2,5-Dichloro-4,6-dimethylnicotinonitrile: The dual Cl substituents at C2 and C5 increase electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the mono-Cl analog .

- 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Methoxy at C2 reduces electrophilicity, shifting reactivity toward coupling reactions (e.g., Suzuki-Miyaura) .

Steric and Electronic Effects

- 5-Bromo-2,4,6-trimethylnicotinonitrile: The additional methyl group at C2 increases steric hindrance, limiting reactivity at C2 but enhancing stability for storage .

- 5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile: The morpholine ring at C2 introduces hydrogen-bonding capacity, improving aqueous solubility and bioavailability .

生物活性

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS Number: 42951-71-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₈H₆BrClN₂

- Molecular Weight : 245.5 g/mol

- Melting Point : 106–108 °C

- Solubility : Soluble in dichloromethane, ethanol, and other organic solvents.

- Hazard Classification : Irritant (risk codes: harmful by inhalation, skin contact, and if swallowed) .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects as a potential pharmacological agent.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example:

- Case Study : A study on related pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further development in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

- Enzyme Targets : Studies have indicated that this compound can act as an inhibitor for certain kinases and phosphatases, which are crucial in signaling pathways related to cell proliferation and survival .

Table of Biological Activities

Safety and Handling

Due to its irritant nature, proper safety measures should be taken when handling this compound. This includes wearing protective clothing and ensuring adequate ventilation in work areas to minimize exposure risks.

常见问题

Q. What are the common synthetic routes and characterization methods for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile?

Methodological Answer: Synthetic routes typically involve halogenation and nitrile functionalization. For example:

- Halogenation: Bromination of precursor pyridine derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions.

- Nitrile Introduction: Cyano groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.

Characterization:

- NMR Spectroscopy: Proton environments are identified using NMR (e.g., δ2.4 for methyl groups, δ7.75–8.5 for aromatic protons in analogs) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 196/198 for bromine isotopes) confirm molecular weight .

- Elemental Analysis: Validates empirical formulas (e.g., C: 42.67%, H: 2.56%, N: 14.22% for analogs) .

Table 1: Example NMR Data for Structural Analogs

| Compound | NMR Shifts (δ) | MS (m/z) |

|---|---|---|

| 2-Bromo-5-methylnicotinonitrile | 2.4 (s, 3H), 7.75 (d, 1H), 8.4 (d, 1H) | 196 (79Br), 198 (81Br) |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. What spectroscopic and analytical data are essential for confirming the identity of this compound?

Methodological Answer: Key data include:

- NMR: Assign methyl (δ2.0–2.5), aromatic (δ7.5–8.5), and nitrile (no direct signal) regions.

- IR Spectroscopy: CN stretch (~2200 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₈H₆BrClN₂: calc. 263.93 g/mol).

Reference Data: Analogs like 2-Bromo-4-ethylnicotinonitrile show diagnostic MS peaks at m/z 210/212 (Br isotopes) .

Advanced Research Questions

Q. How do substituent positions (Br, Cl, CH₃) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Bromine and chlorine deactivate the pyridine ring, directing electrophilic substitution to meta/para positions.

- Steric Effects: Methyl groups at C4/C6 hinder coupling at adjacent positions.

- Case Study: Palladium-catalyzed Suzuki-Miyaura coupling requires optimized ligands (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to overcome steric hindrance .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: Factorial Design Example:

- Factors: Temperature (60–100°C), reaction time (12–24 hrs), catalyst loading (1–5 mol%).

- Response Variables: Yield, purity (HPLC).

Table 2: 2³ Factorial Design Matrix

| Run | Temp (°C) | Time (hrs) | Catalyst (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 12 | 1 | 45 |

| 2 | 100 | 24 | 5 | 82 |

Analysis: Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 18 hrs, 3% catalyst) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states (e.g., B3LYP/6-31G* level).

- Reaction Pathway Search: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for SNAr (nucleophilic aromatic substitution) .

- Example: Computed activation energy (ΔG‡) for Cl substitution by NH₃: ~25 kcal/mol .

Q. How do substituents affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: Nitrile groups hydrolyze to carboxylic acids under strong acid (H₂SO₄, reflux). Methyl groups stabilize via hyperconjugation.

- Basic Conditions: Bromine may undergo elimination (e.g., dehydrohalogenation) if β-hydrogens are present.

- Kinetic Studies: Monitor degradation via HPLC (e.g., t₁/₂ = 8 hrs in 1M NaOH at 25°C) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。